3-(Bromomethyl)-3-(ethoxymethyl)pentane
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Overview
Description
3-(Bromomethyl)-3-(ethoxymethyl)pentane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group and an ethoxymethyl group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-(ethoxymethyl)pentane can be achieved through several methods:
Halogenation of Alkanes: One common method involves the bromination of 3-(ethoxymethyl)pentane using bromine (Br2) in the presence of a radical initiator such as light or heat.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable leaving group (e.g., a tosylate or mesylate) on 3-(ethoxymethyl)pentane with a bromide ion (Br-).
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes using bromine and appropriate catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3-(ethoxymethyl)pentane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar aprotic solvents.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted products such as alcohols, nitriles, or amines.
Elimination: Alkenes.
Oxidation: Alcohols or carboxylic acids.
Reduction: Alkanes.
Scientific Research Applications
3-(Bromomethyl)-3-(ethoxymethyl)pentane has various applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-(ethoxymethyl)pentane depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds.
Elimination Reactions: The compound undergoes deprotonation to form a double bond.
Oxidation and Reduction: Involves the transfer of electrons to form new oxidation states.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-3-(ethoxymethyl)pentane: Similar structure but with a chlorine atom instead of bromine.
3-(Bromomethyl)-3-(methoxymethyl)pentane: Similar structure but with a methoxymethyl group instead of ethoxymethyl.
3-(Bromomethyl)-3-(hydroxymethyl)pentane: Similar structure but with a hydroxymethyl group instead of ethoxymethyl.
Properties
Molecular Formula |
C9H19BrO |
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Molecular Weight |
223.15 g/mol |
IUPAC Name |
3-(bromomethyl)-3-(ethoxymethyl)pentane |
InChI |
InChI=1S/C9H19BrO/c1-4-9(5-2,7-10)8-11-6-3/h4-8H2,1-3H3 |
InChI Key |
HGHUYISFELAAPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(COCC)CBr |
Origin of Product |
United States |
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